molecular formula C21H22FN3O B3015203 N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide CAS No. 900015-38-5

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide

Cat. No.: B3015203
CAS No.: 900015-38-5
M. Wt: 351.425
InChI Key: SPPWMHTUAIIOOE-UHFFFAOYSA-N
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Description

N-(3-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture that combines an acetamide group, a phenylpiperazine moiety, and a propargyl linker. The phenylpiperazine scaffold is a common pharmacophore found in compounds that interact with a variety of central nervous system (CNS) targets, and piperazine-based structures are frequently investigated for their potential neurological activity . Furthermore, the acetamide functional group is a prevalent structure in many bioactive molecules and approved therapeutics, contributing to a compound's binding properties and metabolic stability . The presence of the fluorophenyl group may enhance the molecule's bioavailability and binding affinity due to the effects of fluorine substitution. Researchers may utilize this compound as a key intermediate or a chemical probe for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. It is supplied for research purposes such as in vitro assay screening, target identification, and hit-to-lead optimization studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]prop-1-ynyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-17(26)23-20-6-2-4-18(16-20)5-3-11-24-12-14-25(15-13-24)21-9-7-19(22)8-10-21/h2,4,6-10,16H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWMHTUAIIOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C#CCN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-(4-fluorophenyl)piperazine with propargyl bromide to form the propynyl intermediate. This intermediate is then reacted with 3-bromoacetophenone under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group and the piperazine ring are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights structural variations and physicochemical properties of N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide and related compounds from the evidence:

Compound Name Substituents on Piperazine/Phenyl Rings Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound: this compound 4-Fluorophenyl, propynyl linker ~381.42 (calculated) Not reported Fluorine enhances metabolic stability
8b: N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide 4-Chloro-3-(trifluoromethyl)benzoyl 530.90 241–242 Bulky substituent; high lipophilicity
8c: N-[5-(4-{[4-(3,4-difluorobenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3,4-Difluorobenzoyl 464.41 263–266 Electron-withdrawing groups; high MP
8d: N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide 3-Methoxybenzoyl 458.47 207–209 Methoxy group improves solubility
N-[4-(cyanomethyl)phenyl]-2-[4-(4-fluorophenyl)piperazino]acetamide 4-Fluorophenyl, cyanomethylphenyl ~393.42 (calculated) Not reported Cyanomethyl enhances π-π interactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-Methoxyphenyl, benzothiazole ~474.57 (calculated) Not reported Benzothiazole adds planar rigidity

Key Observations:

  • Substituent Effects : The 4-fluorophenyl group in the target compound balances metabolic stability and receptor binding, contrasting with electron-withdrawing groups (e.g., Cl, CF₃ in 8b) that increase lipophilicity but may reduce solubility . Methoxy groups (8d, ) improve solubility but may lower receptor affinity due to steric hindrance.
  • Linker Influence : The propynyl spacer in the target compound likely enhances conformational flexibility compared to rigid benzothiazole linkers () or pyridine cores ().

Pharmacological and Binding Affinity Comparisons

While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Receptor Binding : Piperazine-acetamide derivatives often target dopamine D₂ and serotonin 5-HT₁A receptors. Fluorinated analogs (e.g., 4-fluorophenyl in the target compound) exhibit improved blood-brain barrier penetration compared to chlorinated derivatives (e.g., 8b) .
  • Docking Studies : AutoDock Vina () predicts that electron-withdrawing substituents (e.g., CF₃ in 8b) enhance binding affinity to hydrophobic receptor pockets, whereas polar groups (e.g., methoxy in 8d) favor interactions with hydrophilic regions .

Structure-Activity Relationships (SAR)

  • Piperazine Substituents : Fluorine (target compound) vs. chlorine (): Fluorine’s smaller size and higher electronegativity improve target selectivity.
  • Aromatic Linkers : Propynyl (target) vs. benzothiazole (): Propynyl maintains flexibility, whereas benzothiazole restricts conformation but enhances π-stacking.
  • Acetamide Modifications: Cyanomethyl () vs. methoxy (8d): Cyanomethyl may enhance CNS penetration via increased lipophilicity.

Biological Activity

N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide, with the molecular formula C21H22FN3O and a molecular weight of 351.42 g/mol, is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a fluorophenyl group, a piperazine ring, and an acetamide functional group. The presence of fluorine is significant as it can enhance the compound's stability and biological interactions.

Synthesis

The synthesis typically involves multiple steps:

  • Preparation of Intermediate Compounds : The reaction of 4-(4-fluorophenyl)piperazine with propargyl bromide to form the propynyl intermediate.
  • Final Product Formation : This intermediate is then reacted with 3-bromoacetophenone under controlled conditions to yield the final product.
PropertyValue
Molecular FormulaC21H22FN3O
Molecular Weight351.42 g/mol
CAS Number900015-38-5
Purity>90%

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group and the piperazine ring are critical for binding to these targets, which can modulate their activity and lead to various biological effects.

Anticancer Activity

Research indicates that derivatives of phenylacetamide, including this compound, may possess anticancer properties. A study highlighted that similar compounds showed potent cytotoxic effects against several cancer cell lines, including prostate carcinoma (PC3) and breast cancer (MCF-7) cells. The cytotoxicity was assessed using the MTS assay, revealing that compounds within this class could induce apoptosis in cancer cells.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundPC3TBD
ImatinibPC340
Compound 2bPC352
Compound 2cPC380
Compound 2cMCF-7100

Case Studies

In a comparative analysis of phenylacetamide derivatives, compounds with nitro substituents exhibited higher cytotoxic effects than those with methoxy groups. Specifically, compound 2b demonstrated an IC50 value of 52 μM against the PC3 cell line, indicating significant potential as an anticancer agent compared to established drugs like imatinib.

Research Applications

The compound's unique structure makes it a valuable candidate in various research applications:

  • Medicinal Chemistry : Its potential as a therapeutic agent against cancer.
  • Biological Studies : Investigating its interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling pathways.
  • Drug Development : The compound serves as a building block for synthesizing more complex pharmacologically active molecules.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(3-{3-[4-(4-fluorophenyl)piperazino]-1-propynyl}phenyl)acetamide, and what parameters critically influence reaction yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Preparation of the piperazine intermediate by reacting 4-(4-fluorophenyl)piperazine with a propargyl halide or alkyne precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Coupling the piperazine-propagyl intermediate with 3-nitroacetophenone via Sonogashira coupling (Pd/Cu catalysis) to introduce the propynyl group, followed by nitro reduction to an amine .
  • Step 3 : Acetylation of the amine using acetic anhydride or acetyl chloride .
    Critical Parameters :
  • Catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 2-5 mol%) and solvent polarity (DMF vs. THF) for Sonogashira coupling efficiency.
  • Temperature control (<60°C) to prevent alkyne polymerization.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorophenyl aromatic protons at δ 7.1–7.3 ppm, propynyl protons at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., expected [M+H]⁺ for C₂₂H₂₂FN₃O: 376.18) .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What in vitro assays are standard for evaluating biological activity in piperazine-containing acetamide derivatives?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin/dopamine receptors due to piperazine’s affinity for GPCRs) .
  • Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays for kinases or phosphodiesterases, given structural similarity to kinase inhibitors .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict pharmacological profiles?

  • Methodological Answer :
  • Reaction Path Search : Quantum mechanical calculations (DFT) to model Sonogashira coupling transition states and identify rate-limiting steps .
  • Pharmacokinetic Prediction : Tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • Molecular Docking : AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₁A) and guide SAR .

Q. What strategies resolve contradictions in reported receptor affinity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare radioligand concentrations (e.g., [³H]-WAY-100635 for 5-HT₁A) and buffer conditions (Mg²⁺/Na⁺ ion effects) .
  • Meta-Analysis : Use tools like RevMan to aggregate data, accounting for cell line variability (e.g., CHO vs. HEK293 transfection efficiency) .
  • Orthogonal Validation : Cross-validate binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. How to design SAR studies for fluorophenyl and propynyl substituents?

  • Methodological Answer :
  • Analog Synthesis : Replace fluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron effects .
  • Propynyl Modifications : Substitute with ethynyl or vinyl groups to evaluate steric vs. electronic contributions .
  • Activity Cliffs : Use MOE or Schrödinger to cluster analogs by binding energy and identify critical substituents .

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